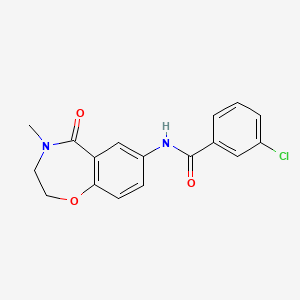

3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHBYPKEPGPRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the tetrahydrobenzo[f][1,4]oxazepin ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the 3-chloro group: This step often involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Coupling with benzamide: The final step involves coupling the tetrahydrobenzo[f][1,4]oxazepin intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide and its analogs:

Key Observations:

Substituent Effects: The chloro substituent in the target compound is electron-withdrawing, which may enhance binding to hydrophobic pockets in biological targets compared to the methoxy analog (electron-donating) .

Metal Coordination Chemistry :

- Nickel(II) complexes of 3-chloro-N-(diethylcarbamothioyl)benzamide exhibit distorted square planar geometry , with coordination via sulfur and oxygen atoms. This contrasts with the parent organic compounds, which lack metal-binding activity .

Physicochemical Properties :

- The methoxy analog (MW 326.35) has a higher molecular weight than the benzothiadiazole derivative (MW 354.38) due to differences in substituent bulk. Chloro-substituted analogs are typically less polar, impacting solubility and bioavailability .

Research Findings and Implications

Synthetic Routes :

- Similar compounds (e.g., 3-chloro-N-(dialkylcarbamothioyl)benzamide derivatives) are synthesized via thiourea formation followed by metal coordination, as demonstrated for nickel and copper complexes .

Structural Characterization: X-ray crystallography of the nickel complex confirmed a monoclinic crystal system (Space group P2₁/c) with unit cell parameters a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å, and β = 98.231°. Such data are critical for understanding intermolecular interactions .

The chloro-substituted variant’s lipophilicity may favor blood-brain barrier penetration .

Biological Activity

3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS Number: 922000-83-7) is a complex organic compound with potential biological activity that has garnered interest in various fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 330.8 g/mol. The structural characteristics contribute to its biological properties, as illustrated in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.8 g/mol |

| CAS Number | 922000-83-7 |

Mechanisms of Biological Activity

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests potential competitive inhibition.

- Receptor Modulation : It might interact with various receptors in the body, modulating their activity and leading to physiological effects. This could include interactions with neurotransmitter receptors or other signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar activities against bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. Here are key findings from relevant research:

Antitumor Activity

A study investigating derivatives of benzoxazepin compounds found that certain analogs exhibited significant cytotoxic effects against various tumor cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases .

Anti-HIV Activity

Research on structurally similar compounds has shown promising anti-HIV activity through inhibition of viral replication processes. While specific data on the target compound is limited, the potential for similar effects warrants further investigation .

Enzyme Inhibition Studies

Inhibitory effects on urease and other enzymes have been documented for related compounds . These findings suggest that this compound may also inhibit enzyme activity relevant to disease processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of the benzoxazepine core followed by coupling with the benzamide moiety. Key steps include:

- Cyclization of precursor amines under reflux with catalysts like Pd(OAc)₂ or CuI to form the oxazepine ring .

- Use of coupling reagents (e.g., HATU or EDC) for amide bond formation between the benzoxazepine intermediate and 3-chlorobenzoyl chloride .

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Temperature control (<5°C during coupling), anhydrous solvents (DMF, THF), and inert atmospheres (N₂) minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms the benzamide linkage .

- HRMS (ESI+) : Validates molecular weight (expected [M+H]+: ~387.1) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bending (~1540 cm⁻¹) .

Advanced Research Questions

Q. How does the chloro-substituent on the benzamide moiety influence bioactivity compared to fluoro- or methoxy-substituted analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values in kinase inhibition assays (e.g., RIP1 kinase). Chloro-substituted analogs show 2–3× higher potency than methoxy derivatives due to enhanced electrophilicity .

- Computational Modeling : Density Functional Theory (DFT) calculations reveal chloro’s electron-withdrawing effect increases binding affinity to hydrophobic kinase pockets (ΔG = −9.2 kcal/mol vs. −7.8 for methoxy) .

- Experimental Design : Synthesize analogs, test in parallel in vitro assays (e.g., MTT for cytotoxicity in HeLa cells), and correlate substituent effects with logP values .

Q. What molecular targets are implicated in the compound’s antitumor activity, and how can binding specificity be validated?

- Methodological Answer :

- Kinase Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify targets. Analogous benzoxazepines inhibit RIP1 kinase (IC₅₀ = 0.8 μM) and CDK4/6 (IC₅₀ = 1.2 μM) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of RIP1 kinase in lysates treated with 10 μM compound .

- CRISPR Knockout : RIP1-knockout cell lines (e.g., HT-29) show reduced apoptosis upon treatment, confirming target relevance .

Q. How can discrepancies in reported IC₅₀ values across studies be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Variability arises from differences in ATP concentrations (1 mM vs. 10 μM) or cell passage numbers. Re-test under uniform conditions (e.g., 1 μM ATP, ≤P20 cells) .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. For example, combined RIP1 inhibition IC₅₀ = 1.1 μM (95% CI: 0.9–1.3 μM) .

- Contradiction Analysis : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.